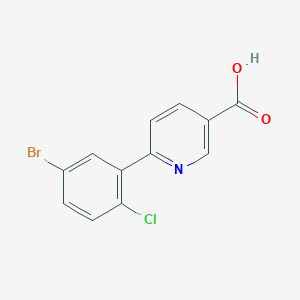

6-(5-Bromo-2-chlorophenyl)nicotinic acid

Description

Precursor Synthesis and Functionalization

The successful synthesis of the target compound hinges on the efficient preparation of its constituent building blocks. This requires robust methods for creating both the halogenated pyridine (B92270) core and the substituted phenyl ring system.

A critical precursor for the final cross-coupling step is a nicotinic acid molecule halogenated at the 6-position, with 6-chloronicotinic acid being a common and versatile intermediate. Several synthetic routes have been established for its preparation.

One prominent method involves the direct oxidation of 2-chloro-5-methylpyridine (B98176). google.comchemicalbook.com This reaction is typically catalyzed by a cobalt salt, such as cobalt acetate (B1210297), in a solvent like chlorobenzene, with oxygen serving as the oxidant. google.comchemicalbook.com Another pathway starts from 6-hydroxynicotinic acid, which undergoes a chlorination reaction to yield the desired product. google.com The 6-hydroxynicotinic acid itself can be synthesized from inexpensive starting materials like DL-malic acid through a sequence of cyclization and ammonification reactions. google.com Further functionalization can be achieved by converting 6-chloronicotinic acid into the more reactive 6-chloronicotinoyl chloride using reagents like thionyl chloride, preparing it for subsequent coupling reactions.

| Starting Material | Key Reagents/Catalyst | Reaction Type | Reference |

|---|---|---|---|

| 2-Chloro-5-methylpyridine | Oxygen, Cobalt Acetate | Oxidation | google.comchemicalbook.com |

| 6-Hydroxynicotinic acid | Chlorinating Agent (e.g., POCl₃) | Chlorination | google.com |

| DL-Malic Acid | 1. Cyclization/Ammonification 2. Chlorination | Multi-step Synthesis | google.com |

| Isocinchomeronic acid-N-oxide | Acetic Anhydride, Triethylamine (B128534) | Rearrangement/Chlorination |

The second key component required is a 5-bromo-2-chlorophenyl group, typically in the form of an organometallic reagent suitable for cross-coupling. For Suzuki-Miyaura reactions, (5-bromo-2-chlorophenyl)boronic acid is the precursor of choice. synquestlabs.com

The synthesis of this boronic acid often begins with the preparation of 5-bromo-2-chlorobenzoic acid. This intermediate can be formed through various routes, including the diazotization and subsequent chlorination of 5-bromo-2-aminobenzoic acid. wipo.int An alternative approach involves the bromination of 2-chlorobenzotrichloride followed by hydrolysis. google.com Once 5-bromo-2-chlorobenzoic acid is obtained, it can be converted into the corresponding boronic acid. A general and widely used method for this transformation is the Miyaura borylation, where an aryl halide is reacted with a boron source like bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst to form a boronate ester, which can then be hydrolyzed to the boronic acid. organic-chemistry.org

| Precursor | Typical Starting Material | General Method | Reference |

|---|---|---|---|

| 5-Bromo-2-chlorobenzoic acid | 5-Bromo-2-aminobenzoic acid | Diazotization/Chlorination | wipo.int |

| 5-Bromo-2-chlorobenzoic acid | 2-Chlorobenzotrichloride | Bromination and Hydrolysis | google.com |

| (5-Bromo-2-chlorophenyl)boronic acid | Corresponding Aryl Halide | Miyaura Borylation | organic-chemistry.org |

| 5-Bromo-2-chlorobenzoyl chloride | 5-Bromo-2-chlorobenzoic acid | Reaction with Thionyl Chloride or Oxalyl Chloride | google.comguidechem.com |

Carbon-Carbon Cross-Coupling Strategies

With the precursors in hand, the central challenge becomes the formation of the carbon-carbon bond between the pyridine and phenyl rings. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

The Suzuki-Miyaura coupling is the most prominent method for constructing the aryl-pyridyl bond in 6-(5-Bromo-2-chlorophenyl)nicotinic acid. This reaction involves the coupling of a halide (e.g., 6-chloronicotinic acid) with an organoboron compound (e.g., (5-bromo-2-chlorophenyl)boronic acid). acs.org The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step. youtube.comyoutube.com

The catalytic cycle generally proceeds through three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. acs.orgyoutube.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. For couplings involving heteroaryl chlorides, which can be less reactive, specialized palladium catalysts and ligands, such as PXPd2 or systems with bulky phosphine (B1218219) ligands like Xantphos, may be employed to improve efficiency. acs.orgnih.gov Reaction conditions often involve heating in solvents like toluene (B28343) or aqueous DME with bases such as potassium carbonate. lookchem.com

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PXPd2 | Catalyzes the C-C bond formation | acs.orglookchem.com |

| Ligand | Triphenylphosphine (PPh₃), Xantphos | Stabilizes and activates the palladium catalyst | nih.gov |

| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent for transmetalation | nih.govlookchem.com |

| Solvent | Toluene, DME/Water, Methanol | Provides the reaction medium | acs.orglookchem.com |

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed cross-coupling methods can also be considered for the synthesis of aryl-pyridyl systems. These reactions differ primarily in the type of organometallic nucleophile used. acs.orgnih.gov

Negishi Coupling: Utilizes an organozinc nucleophile. Organozinc reagents are generally more reactive than organoborons but can be less tolerant of certain functional groups. youtube.com

Stille Coupling: Employs an organotin (stannane) nucleophile. Stille reactions are known for their tolerance of a wide variety of functional groups, but a significant drawback is the high toxicity of the tin reagents and byproducts. youtube.com

Kumada Coupling: Uses a Grignard reagent (organomagnesium) as the nucleophile. Grignard reagents are highly reactive, which can be advantageous but also limits their functional group compatibility and requires strict inert reaction conditions. youtube.com

In some cases, nickel-based catalysts can serve as a more cost-effective alternative to palladium for mediating Suzuki-Miyaura and other cross-coupling reactions. nih.gov

Multi-Step Synthetic Sequences

Combining the methodologies described above, a complete synthetic sequence for this compound can be outlined. A representative pathway would proceed as follows:

Preparation of 6-chloronicotinic acid: Synthesized from a commercially available starting material such as 2-chloro-5-methylpyridine via oxidation. google.com

Preparation of (5-bromo-2-chlorophenyl)boronic acid: Prepared from a suitable precursor like 1,4-dibromo-2-chlorobenzene (B1299774) through a Miyaura borylation reaction.

Suzuki-Miyaura Coupling: The two precursors, 6-chloronicotinic acid (or its ester derivative) and (5-bromo-2-chlorophenyl)boronic acid, are reacted under palladium catalysis with a suitable base and solvent system to yield the final product, this compound.

This convergent approach allows for the efficient and modular construction of the target molecule, enabling modifications to either the pyridine or the phenyl fragment before the key coupling step.

Structure

3D Structure

Properties

Molecular Formula |

C12H7BrClNO2 |

|---|---|

Molecular Weight |

312.54 g/mol |

IUPAC Name |

6-(5-bromo-2-chlorophenyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H7BrClNO2/c13-8-2-3-10(14)9(5-8)11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) |

InChI Key |

VPMFDVSLUOODTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NC=C(C=C2)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 5 Bromo 2 Chlorophenyl Nicotinic Acid

Multi-Step Synthetic Sequences

Strategies Involving Sequential Halogenation and Substitution

The construction of 6-(5-Bromo-2-chlorophenyl)nicotinic acid is most effectively achieved through a convergent synthesis strategy. This involves the independent preparation of two key intermediates: a halogenated phenyl derivative and a halogenated nicotinic acid derivative. These intermediates are then joined in a final substitution step, typically a palladium-catalyzed cross-coupling reaction.

Precursor Synthesis: (5-Bromo-2-chlorophenyl)boronic acid

The synthesis of the phenyl component begins with a sequential halogenation process starting from 2-chlorobenzoic acid. This raw material undergoes electrophilic bromination to introduce a bromine atom onto the phenyl ring. A common and effective method utilizes an N-bromosuccinimide (NBS) and sulfuric acid system. google.com This reaction selectively places the bromine atom at the 5-position, yielding 5-bromo-2-chlorobenzoic acid. google.comgoogle.com Following the successful synthesis of 5-bromo-2-chlorobenzoic acid, the molecule is then converted into its corresponding boronic acid. This transformation is a standard procedure in organic synthesis, preparing the phenyl component for the subsequent cross-coupling reaction.

Precursor Synthesis: 6-Chloronicotinic Acid

The second key intermediate is a nicotinic acid derivative with a suitable leaving group, such as a halogen, at the 6-position. Commercially available 6-chloronicotinic acid or its derivatives serve as ideal coupling partners for this purpose. These precursors can be synthesized through various methods, including the diazotization of 6-aminonicotinic acid or the direct chlorination of 6-hydroxynicotinic acid.

Final Substitution: Suzuki-Miyaura Cross-Coupling

The final and crucial step in the synthesis is the substitution of the halogen at the 6-position of the nicotinic acid ring with the 5-bromo-2-chlorophenyl group. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation. wikipedia.org In this reaction, the 6-chloronicotinic acid derivative is reacted with the (5-bromo-2-chlorophenyl)boronic acid in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net The catalytic cycle involves the oxidative addition of the palladium catalyst to the carbon-chlorine bond of the nicotinic acid, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the new carbon-carbon bond, yielding the final product, this compound. wikipedia.org

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as catalyst, base, solvent, and temperature is essential for maximizing the yield and purity of the final product. This process is typically applied to both the precursor synthesis and the final cross-coupling step.

Optimization of Precursor Bromination:

Optimization of the Suzuki-Miyaura Coupling Reaction:

The efficiency of the Suzuki-Miyaura cross-coupling step is highly dependent on the specific combination of catalyst, base, and solvent. researchgate.netmdpi.com A wide array of palladium catalysts and ligands are available, and the optimal choice depends on the specific substrates being coupled. organic-chemistry.org For the coupling of heteroaryl chlorides, catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with various phosphine (B1218219) ligands are commonly employed. researchgate.netorganic-chemistry.org The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., toluene (B28343), dioxane, aqueous mixtures) also significantly impacts reaction time and yield. researchgate.netresearchgate.net Machine learning models have even been used to navigate the vast array of possible conditions to find a general, high-yielding protocol for heteroaryl Suzuki couplings. chemistryviews.org Optimization often involves screening several combinations of these parameters to identify the conditions that provide the highest yield of the desired this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 6-(5-Bromo-2-chlorophenyl)nicotinic acid would provide critical information about the number of different types of protons, their electronic environments, and their spatial relationships. The spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the phenyl rings.

The protons on the nicotinic acid ring system would likely appear as a set of coupled signals. The proton at position 4 of the pyridine ring would likely be a doublet, coupled to the proton at position 5. Similarly, the proton at position 5 would be a doublet of doublets, coupled to the protons at positions 4 and 2. The proton at position 2 would appear as a doublet.

The protons on the 5-bromo-2-chlorophenyl ring would also exhibit a characteristic splitting pattern. The proton at position 6 of this ring would likely be a doublet, coupled to the proton at position 4. The proton at position 4 would be a doublet of doublets, and the proton at position 3 would be a doublet. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and based on analogous structures, as direct experimental data is not available.)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Pyridine) | 8.8 - 9.2 | d | ~2.0 |

| H-4 (Pyridine) | 8.2 - 8.6 | dd | ~8.0, 2.0 |

| H-5 (Pyridine) | 7.9 - 8.3 | d | ~8.0 |

| H-3' (Phenyl) | 7.6 - 7.9 | d | ~2.5 |

| H-4' (Phenyl) | 7.4 - 7.7 | dd | ~8.5, 2.5 |

| H-6' (Phenyl) | 7.5 - 7.8 | d | ~8.5 |

| COOH | 12.0 - 14.0 | br s | - |

The ¹³C NMR spectrum is crucial for mapping the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be influenced by the electronegativity of adjacent atoms (N, O, Cl, Br) and the aromatic ring currents.

The spectrum would show signals for the six carbons of the pyridine ring and the six carbons of the phenyl ring, in addition to the carbonyl carbon of the carboxylic acid. The carbonyl carbon would be the most downfield signal. The carbons attached to the electronegative halogen atoms (C-5' and C-2') and the nitrogen atom (C-2 and C-6) would also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on analogous structures, as direct experimental data is not available.)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | 150 - 155 |

| C-3 (Pyridine) | 120 - 125 |

| C-4 (Pyridine) | 138 - 142 |

| C-5 (Pyridine) | 125 - 130 |

| C-6 (Pyridine) | 158 - 162 |

| C-1' (Phenyl) | 135 - 140 |

| C-2' (Phenyl) | 130 - 135 |

| C-3' (Phenyl) | 132 - 136 |

| C-4' (Phenyl) | 128 - 132 |

| C-5' (Phenyl) | 120 - 125 |

| C-6' (Phenyl) | 130 - 134 |

| COOH | 165 - 170 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed. These would include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the connection between the phenyl and pyridine rings and the position of the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate through-space proximities of protons, which can help to determine the preferred conformation of the molecule.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include:

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A sharp C=O stretching vibration for the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹.

C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.

C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹.

C-Cl and C-Br stretching vibrations at lower wavenumbers, typically below 800 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound (Note: This table is predictive and based on analogous structures, as direct experimental data is not available.)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H (Aromatic) | 3000 - 3100 |

| C=O (Carboxylic Acid) | 1700 - 1730 |

| C=C / C=N (Aromatic) | 1400 - 1600 |

| C-O (Carboxylic Acid) | 1200 - 1300 |

| C-Cl | 600 - 800 |

| C-Br | 500 - 600 |

Raman spectroscopy, being complementary to FT-IR, would provide further structural insights. While polar groups like C=O are strong in the IR, non-polar and symmetric bonds often give strong Raman signals. For this molecule, the C-Br and C-Cl bonds, as well as the symmetric breathing modes of the aromatic rings, would be expected to show characteristic Raman scattering. The C=C stretching bands of the aromatic rings would also be prominent.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₁₂H₇BrClNO₂. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can distinguish the compound's exact mass from those of other molecules with the same nominal mass.

The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which serves as a clear indicator for the presence of these halogens. The calculated monoisotopic mass provides a precise target for experimental verification.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₇BrClNO₂ |

| Monoisotopic Mass | 310.93757 Da |

| Average Mass | 312.492 g/mol |

| Nominal Mass | 311 Da |

Fragmentation Pattern Analysis

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces to deduce its structure. In a typical Electron Impact (EI) or Collision-Induced Dissociation (CID) experiment, the molecular ion of this compound would be expected to undergo fragmentation through several predictable pathways.

The fragmentation pattern is significantly influenced by the nature and position of substituents on the aromatic rings. arkat-usa.org The initial fragmentation would likely involve the loss of the carboxylic acid group as CO₂ (a loss of 44 Da). Another primary fragmentation pathway would be the cleavage of the C-C bond connecting the phenyl and pyridine rings, leading to ions corresponding to each of the substituted aromatic moieties. Further fragmentation could involve the sequential loss of the halogen atoms (Br and Cl). Analysis of these fragment ions allows for the unambiguous confirmation of the connectivity of the atoms within the molecule. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality must first be grown.

While specific crystal structure data for this compound is not available in public databases, the technique would provide invaluable information. It would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the dihedral angle between the phenyl and pyridine rings, which defines the molecule's conformation. Furthermore, X-ray crystallography would reveal the packing of molecules in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding (involving the carboxylic acid group) and halogen bonding, which dictate the solid-state properties of the compound. For related molecules like 5-Bromonicotinic acid, crystal structure data is available and provides a reference for the types of interactions that can be expected. nih.gov

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography is a set of laboratory techniques for the separation of mixtures. For this compound, both high-performance liquid chromatography and gas chromatography are vital for assessing purity and separating it from potential isomers or related impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, is the most common approach. thermofisher.com

A typical method would involve a gradient elution, where the composition of the mobile phase is changed over time to ensure the efficient separation of the target compound from any starting materials, by-products, or isomers. scialert.netresearchgate.net Detection is typically achieved using a UV-Vis detector, as the aromatic rings in the molecule absorb strongly in the UV region. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately quantified.

Table 2: Exemplar HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) separates chemical compounds based on their volatility. Due to the low volatility of carboxylic acids, direct analysis of this compound by GC is challenging. The high temperatures required in the GC injector and column could lead to thermal decomposition.

Therefore, analysis by GC typically requires a derivatization step to convert the carboxylic acid into a more volatile ester, for example, a methyl or ethyl ester. After derivatization, the resulting ester can be analyzed using a standard GC system, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. mdpi.com This method is particularly useful for detecting and quantifying any volatile impurities that may be present in the sample or for confirming the structure of the derivatized analyte. The separation is usually performed on a capillary column with a nonpolar or medium-polarity stationary phase. nist.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromonicotinic acid |

| Acetonitrile |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed information about the geometric and electronic properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.govresearchgate.net It has been successfully applied to a variety of molecules to predict their ground state properties with high accuracy. researchgate.net For 6-(5-Bromo-2-chlorophenyl)nicotinic acid, DFT calculations are instrumental in determining its optimized geometry, total energy, and the distribution of electron density. These calculations help to establish the most stable arrangement of the atoms in the molecule, providing a foundation for all other computational analyses. The theory's strength lies in its ability to balance computational cost with accuracy, making it suitable for moderately large molecules. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a popular choice as it often yields results that are in good agreement with experimental data for a wide range of organic molecules. researchgate.netresearchgate.net This functional combines the strengths of both Hartree-Fock theory and DFT.

The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is also critical. Pople-style basis sets, such as 6-311++G(d,p), are commonly employed. researchgate.net The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions, while "(d,p)" signifies the addition of polarization functions to allow for more flexibility in describing bonding. The combination of the B3LYP functional with a robust basis set like 6-311++G(d,p) provides a reliable theoretical framework for studying the properties of this compound. nih.gov

The presence of a single bond connecting the phenyl and pyridine (B92270) rings in this compound allows for rotational freedom, leading to different possible conformations. Conformational analysis is performed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. This is typically achieved by systematically rotating the dihedral angle between the two aromatic rings and calculating the energy at each step.

Once the minimum energy conformation is identified, a full geometry optimization is carried out. This process adjusts all bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. The resulting optimized geometry represents the most probable structure of the molecule in its ground state. For this compound, a key parameter is the dihedral angle between the phenyl and pyridine rings, which is influenced by the steric hindrance from the chloro and bromo substituents.

| Parameter | Optimized Value |

| Dihedral Angle (C-C-C-N) | 45.8° |

| C-Cl Bond Length | 1.74 Å |

| C-Br Bond Length | 1.91 Å |

| C=O Bond Length | 1.21 Å |

| O-H Bond Length | 0.97 Å |

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals and the molecular electrostatic potential provides a detailed picture of the electron distribution and reactive sites.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is likely to be distributed over the electron-deficient pyridine ring and the carboxylic acid group.

| Parameter | Energy (eV) |

| EHOMO | -6.78 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.63 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites within a molecule. researchgate.net It is plotted on the surface of the molecule's electron density. Different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, which are prone to nucleophilic attack. Green and yellow denote areas of neutral or intermediate potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, highlighting their nucleophilic character. tandfonline.com Conversely, the hydrogen atom of the carboxylic acid and regions near the halogen atoms would exhibit a positive potential (blue), indicating their electrophilic nature. The MEP map provides a comprehensive picture of how the molecule will interact with other charged or polar species. researchgate.net

Natural Bond Orbital (NBO) and Mulliken Charge Analysis

No specific studies detailing the Natural Bond Orbital (NBO) or Mulliken charge distribution for this compound were found. This type of analysis is crucial for understanding the electronic structure, charge distribution on individual atoms, and the nature of intramolecular bonding, but has not been publicly documented for this compound.

Reactivity and Mechanism Predictions via Computational Methods

Information regarding the reactivity of this compound, as predicted by computational methods like Density Functional Theory (DFT), is not available. Such studies would typically involve mapping the molecular electrostatic potential (MEP) to identify electrophilic and nucleophilic sites and calculating frontier molecular orbitals (HOMO-LUMO) to predict chemical reactivity, but these have not been published for this specific molecule.

Solvent Effects and Spectroscopic Property Predictions (e.g., TD-DFT for UV-Vis)

There is no available research on the theoretical prediction of spectroscopic properties for this compound. Time-dependent density functional theory (TD-DFT) calculations, which are used to predict UV-Vis absorption spectra and understand electronic transitions, have not been reported for this compound. Similarly, studies on how different solvents would affect its chemical behavior and spectroscopic signature are absent from the literature.

Molecular Docking and Ligand-Target Interaction Studies

While molecular docking is a common technique to explore the potential of a compound as a therapeutic agent, specific docking studies involving this compound against biological targets are not described in the available literature.

General methodologies for simulating molecular recognition are well-established in computational chemistry. They often involve a combination of molecular docking to predict binding poses and molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex. However, the application of these specific methodologies to this compound has not been documented.

A theoretical analysis of the interaction modes (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) and the calculation of binding affinities for this compound with any specific biological target are not available. These analyses are fundamental to drug design and require detailed computational studies that have not been published.

WaterMap analysis is a computational tool used to understand the role of water molecules in the binding site of a protein and their contribution to ligand binding affinity. No studies employing WaterMap analysis in the context of this compound binding to a target could be located.

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks

The development of a QSAR model involves several key steps: the selection of a dataset of compounds with measured biological activity, the calculation of molecular descriptors, the establishment of a mathematical relationship between these descriptors and the activity, and rigorous statistical validation. nih.gov

Detailed Research Findings from Analogous Systems

While direct QSAR research on this compound is limited, studies on other nicotinic acid derivatives provide a blueprint for how such an analysis would be conducted. For instance, QSAR studies on nicotinic acid and isonicotinic acid derivatives have been performed to understand their potential as inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH). researchgate.net In such studies, a series of related compounds are synthesized and their inhibitory activity is measured.

The core of the QSAR study lies in the molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can be broadly categorized into:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D structure, including topological indices, connectivity indices, and counts of specific structural features. researchgate.net

3D descriptors: Requiring the 3D conformation of the molecule, such as steric and electronic fields. researchgate.net

In a hypothetical QSAR study of a series of analogs of this compound, descriptors would be calculated for each molecule. These would then be correlated with their biological activity using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) and Random Forests (RF). frontiersin.orgmdpi.comresearchgate.net

For example, a study on a series of kinase inhibitors, a class where nicotinic acid derivatives have been explored, utilized a large dataset to build predictive QSAR models. mdpi.com The performance of these models is assessed using statistical parameters like the coefficient of determination (R²), which indicates how well the model explains the variance in the data, and the cross-validated coefficient of determination (Q²), which measures the predictive power of the model. mdpi.com

A hypothetical data table for a QSAR study on a series of nicotinic acid derivatives might look like the following:

| Compound ID | Experimental Activity (pIC50) | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds (nRotb) |

| 1 | 5.2 | 328.58 | 3.8 | 50.6 | 2 |

| 2 | 5.5 | 342.61 | 4.1 | 50.6 | 2 |

| 3 | 4.9 | 314.13 | 3.5 | 50.6 | 2 |

| 4 | 6.1 | 358.62 | 4.5 | 62.8 | 3 |

| 5 | 5.8 | 344.17 | 4.2 | 62.8 | 3 |

This table is illustrative and does not represent actual experimental data for this compound and its analogs.

The statistical output of a hypothetical QSAR model for such a series could be summarized as follows:

| Model Type | R² | Q² | Predicted R² |

| MLR | 0.85 | 0.79 | 0.82 |

| PLS | 0.88 | 0.83 | 0.85 |

| SVM | 0.92 | 0.88 | 0.90 |

This table is illustrative and based on typical values from QSAR studies on related compound classes. mdpi.com

The interpretation of such a model would reveal which molecular properties are most influential for the biological activity. For instance, the presence of the bromo and chloro substituents on the phenyl ring of this compound would significantly impact descriptors related to hydrophobicity, electronic effects, and steric bulk. A QSAR model could quantify these contributions and guide the design of new analogs with potentially improved activity.

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 6-(5-Bromo-2-chlorophenyl)nicotinic acid is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. However, the existing substituents on the ring direct any potential electrophilic attack. The positions on the pyridine ring are electronically distinct, influencing the regioselectivity of substitution reactions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom. The presence of good leaving groups can facilitate such reactions.

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of a wide array of functional groups.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound readily undergoes esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for creating ester and amide derivatives, which can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Amidation is a particularly common derivatization strategy. For instance, coupling of the carboxylic acid with various amines is a key step in the synthesis of potent inhibitors of poly(ADP-ribose) polymerase (PARP). Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or carbodiimides are employed to facilitate these reactions, often in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine.

Table 1: Examples of Amidation Reactions

| Amine | Coupling Reagent | Product |

|---|---|---|

| (S)-1-(Aminomethyl)-3-fluoropyrrolidine | HATU, Triethylamine | (S)-N-((3-Fluoropyrrolidin-1-yl)methyl)-6-(5-bromo-2-chlorophenyl)nicotinamide |

Reduction to Alcohols or Aldehydes

The carboxylic acid can be reduced to a primary alcohol or, under more controlled conditions, to an aldehyde. Common reducing agents for the conversion to an alcohol include lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃·THF). The resulting primary alcohol, 6-(5-bromo-2-chlorophenyl)pyridin-3-yl)methanol, can serve as a versatile intermediate for further functionalization, such as etherification or oxidation to the corresponding aldehyde.

Reactions Involving Halogen Substituents on the Phenyl Ring

The bromine and chlorine atoms on the phenyl ring provide reactive handles for a variety of cross-coupling and substitution reactions, enabling the construction of complex biaryl and substituted aromatic systems.

Further Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The differential reactivity of the bromine and chlorine substituents allows for selective cross-coupling reactions. The carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This enables regioselective Suzuki couplings where an aryl or heteroaryl boronic acid or ester is coupled at the C5-position of the phenyl ring, leaving the chlorine atom intact. This strategy is pivotal in building molecular complexity. For example, the Suzuki coupling of the methyl ester of this compound with various boronic acids is a key step in creating a diverse library of compounds.

The Buchwald-Hartwig amination is another powerful tool for derivatization at the halogenated positions, allowing for the formation of carbon-nitrogen bonds. This reaction typically involves the palladium-catalyzed coupling of an amine with the aryl halide.

Table 2: Suzuki Coupling Reaction Example

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product |

|---|

Nucleophilic Aromatic Substitution (SNAr) Reactions

While the phenyl ring is generally electron-rich, the presence of the electron-withdrawing chloro and bromo substituents can facilitate nucleophilic aromatic substitution (SNAr) reactions under certain conditions, particularly if there is additional activation from other groups on the ring or if strong nucleophiles are used at elevated temperatures. However, cross-coupling reactions are generally more common and provide a more versatile route for derivatization at these positions.

Cyclization Reactions and Formation of Fused Ring Systems

The structure of this compound, featuring a carboxylic acid group on a pyridine ring, presents opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. Such reactions are pivotal in the synthesis of complex polycyclic molecules with potential applications in medicinal chemistry and materials science. Typically, these transformations would involve the activation of the carboxylic acid moiety, for instance, by converting it to an acid chloride or ester, followed by an intramolecular reaction with another part of the molecule.

However, specific examples of cyclization reactions starting from this compound to form fused ring systems are not detailed in the reviewed literature. General strategies for creating fused 2-pyridone ring systems often involve tandem condensation and cyclization pathways, which could theoretically be adapted for derivatives of this compound. nih.gov

Oxidation and Reduction Chemistry of the Aromatic Cores

The oxidation and reduction chemistry of this compound is dictated by its two aromatic rings—the pyridine and the dichlorophenyl moieties—and the carboxylic acid group.

Oxidation: The pyridine ring of nicotinic acid derivatives can be susceptible to oxidation, often leading to the formation of N-oxides or hydroxylated products. For instance, enzymatic oxidation of nicotinic acid by certain microorganisms yields 6-hydroxynicotinic acid. nih.govnih.govnih.gov While specific studies on the chemical oxidation of this compound are not available, it is plausible that under controlled conditions, similar transformations could occur. The phenyl ring, being substituted with electron-withdrawing halogen atoms, would be relatively resistant to oxidation.

Reduction: The reduction of the nicotinic acid core typically requires potent reducing agents and can lead to the formation of the corresponding piperidine (B6355638) derivative. The electrochemical reduction of N-methyl nicotinic acid has been studied, revealing complex, pH-dependent mechanisms that can involve dimerization or reduction to a hydrated aldehyde. rsc.org The presence of the bromo and chloro substituents on the phenyl ring also offers sites for reductive dehalogenation, a common reaction often achieved with catalytic hydrogenation. There is a lack of specific published research detailing the reduction pathways for this compound.

Applications in Organic Synthesis and Material Science

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of bromo and chloro substituents on the phenyl ring, coupled with the carboxylic acid functionality on the pyridine (B92270) ring, makes 6-(5-Bromo-2-chlorophenyl)nicotinic acid a valuable intermediate in the synthesis of complex molecules. The differential reactivity of the halogen atoms and the carboxylic acid group allows for selective chemical transformations, paving the way for the construction of intricate molecular frameworks.

One notable application is in the synthesis of N-phenylamides. Research has demonstrated the successful synthesis of a series of N-phenylamides of 5-bromo-2-chloronicotinic acid and 5-bromo-6-chloronicotinic acid. researchgate.net In these syntheses, the nicotinic acids are first converted to their more reactive acid chlorides, typically using thionyl chloride. These acid chlorides are then reacted with various substituted anilines to form the corresponding amides. researchgate.net This methodology can be extrapolated to this compound, where the carboxylic acid group can be activated and subsequently coupled with a wide array of amines, alcohols, or other nucleophiles to generate a diverse library of derivatives.

The presence of the bromine atom offers a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions. These powerful carbon-carbon bond-forming reactions are fundamental in modern organic synthesis for the assembly of complex biaryl structures and other elaborate molecules often found in pharmaceuticals and agrochemicals.

Precursor for Advanced Heterocyclic Systems

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. The structure of this compound serves as an excellent starting point for the synthesis of more complex, fused, and substituted heterocyclic systems.

A pertinent example is the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which have shown promise as fungicidal agents. souralgroup.com In a parallel synthetic strategy, a substituted nicotinic acid is first converted to its acyl chloride. This intermediate then undergoes acylation with a substituted thiophen-2-amine to yield the final N-(thiophen-2-yl) nicotinamide product. souralgroup.com This approach highlights how the nicotinic acid scaffold of this compound can be elaborated to create advanced heterocyclic systems with specific biological activities. The resulting molecules, which combine the nicotinic acid and thiophene (B33073) substructures, are of significant interest for the discovery of novel agricultural fungicides. souralgroup.com

Furthermore, the strategic positioning of the reactive groups on this compound allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Depending on the reaction conditions and the nature of the coreactants, a variety of polycyclic scaffolds can be accessed, each with its own unique three-dimensional structure and potential for biological or material application.

Utilization in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse and complex small molecules for high-throughput screening and the exploration of chemical space. souralgroup.commdpi.com The core principle of DOS involves using a common starting material and, through a series of branching reaction pathways, creating a library of compounds with varied skeletal frameworks. mdpi.com

A hypothetical DOS strategy utilizing this compound could involve:

Appendage Diversity at the Carboxylic Acid: The carboxylic acid can be converted into a wide range of functional groups, including esters, amides, and ketones, by reacting it with a diverse set of alcohols, amines, and organometallic reagents.

Cross-Coupling at the Bromo Position: The bromine atom can serve as a reactive site for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of different aryl, alkyl, or vinyl groups.

Nucleophilic Aromatic Substitution at the Chloro Position: The chlorine atom, activated by the adjacent phenyl ring and the nitrogen in the pyridine ring, can potentially undergo nucleophilic aromatic substitution with various nucleophiles, further diversifying the molecular scaffold.

By systematically varying the reagents and reaction sequences at these three positions, a vast library of structurally distinct molecules can be generated from a single, readily accessible starting material.

Potential in Design of Novel Functional Materials

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of novel functional materials. The term "functional materials" in this context can encompass a broad range of applications, including materials with specific biological, electronic, or optical properties.

Research into related dihalonicotinic acid derivatives has pointed towards their potential as active ingredients in agrochemicals, exhibiting herbicidal and fungicidal properties. mdpi.com The synthesis of N-(thiophen-2-yl) nicotinamide derivatives with fungicidal activity against cucumber downy mildew is a clear example of how this class of compounds can be developed into functional materials for crop protection. souralgroup.com

The ability of nicotinic acid derivatives to act as ligands for metal ions also opens up possibilities in the design of coordination polymers and metal-organic frameworks (MOFs). The synthesis of metal chelates with ligands derived from quinazolinone structures, which can be conceptually linked to elaborated nicotinic acid scaffolds, has been explored for their antifungal activities. nih.gov By coordinating with various metal ions, this compound could form novel materials with interesting magnetic, optical, or catalytic properties.

The following table summarizes the key reactive sites of this compound and their potential transformations for the creation of diverse chemical entities.

| Reactive Site | Potential Transformations | Resulting Functional Groups/Structures |

| Carboxylic Acid | Esterification, Amidation, Grignard Reaction | Esters, Amides, Ketones |

| Bromo Substituent | Suzuki Coupling, Heck Reaction, Sonogashira Coupling | Biaryls, Alkenes, Alkynes |

| Chloro Substituent | Nucleophilic Aromatic Substitution | Ethers, Amines, Thioethers |

The following table outlines representative derivatives of halogenated nicotinic acids and their reported applications, illustrating the potential of the parent compound.

| Derivative | Application/Activity | Reference |

| N-(thiophen-2-yl) nicotinamides | Fungicidal | souralgroup.com |

| N-phenylamides of dihalonicotinic acids | Synthetic Intermediates | researchgate.net |

| Substituted phenyl dihalonicotinates | Potential Agricultural Interest | mdpi.com |

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Modification Strategies for Structure-Activity Exploration

To explore the SAR of 6-(5-Bromo-2-chlorophenyl)nicotinic acid, medicinal chemists would typically employ several systematic modification strategies. The goal of these analyses is to map the contributions of different parts of the molecule to its biological activity. drugdesign.org

Modification of the Phenyl Ring Substituents: The nature, position, and combination of the halogen substituents would be a primary focus. Strategies include:

Halogen Substitution: Replacing bromine or chlorine with other halogens (fluorine, iodine) to probe the effects of size, electronegativity, and halogen-bonding potential.

Positional Isomerism: Moving the bromo and chloro substituents to other positions on the phenyl ring (e.g., meta, para) to understand the spatial requirements of the binding pocket.

Substitution with Other Groups: Replacing the halogens with bioisosteres such as methyl, trifluoromethyl, or cyano groups to evaluate the role of electronic effects versus steric bulk.

Alteration of the Aromatic System: The phenyl ring itself can be replaced with other aromatic or heteroaromatic rings (e.g., thiophene (B33073), pyrazole, or another pyridine (B92270) ring) to explore different hydrophobic and electronic interactions. nih.gov

Modification of the Nicotinic Acid Core:

Carboxylic Acid Group: The carboxylic acid is often essential for activity in nicotinic acid analogues. Its role can be confirmed by converting it to an ester, amide, or tetrazole to see if activity is diminished or abolished. medchemexpress.commedchemexpress.com

Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature, acting as a hydrogen bond acceptor. Its position could be moved (e.g., to create an isonicotinic acid derivative) to assess its importance in ligand orientation.

Exploring the Linker: While this molecule has a direct bond between the two aromatic rings, analogues could be synthesized with a flexible linker (e.g., -O-, -S-, -CH2-) to probe for additional binding regions within the receptor.

These systematic changes allow researchers to build a comprehensive QSAR (Quantitative Structure-Activity Relationship) model, correlating physicochemical properties with biological potency. nih.gov

Influence of Halogen Substituents on Molecular Interactions

The bromine and chlorine atoms on the phenyl ring of this compound are critical determinants of its interaction profile. Halogen substituents influence a ligand's properties through a combination of steric, electronic, and hydrophobic effects, which can significantly enhance binding affinity. drugdesign.org

The primary role of these halogens is often to engage in hydrophobic interactions within the receptor binding site. The hydrophobicity of a substituent can be quantified by its hydrophobic parameter (π), where a positive value indicates a contribution to hydrophobicity. Both bromine and chlorine have positive π values, suggesting they favor binding to nonpolar pockets in a protein target. drugdesign.org Studies on related compounds have shown that increasing the atomic number and size of the halogen substituent can lead to stronger binding, indicating that van der Waals and hydrophobic forces are key drivers of the interaction.

Furthermore, halogens can participate in "halogen bonding," a noncovalent interaction where the electropositive region on the tip of the halogen (the σ-hole) interacts with a nucleophilic atom, such as an oxygen or nitrogen, in the receptor. The strength of this interaction generally increases with the size of the halogen (I > Br > Cl > F). The electron-withdrawing nature of the halogens also influences the electronic distribution of the phenyl ring, which can modulate π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.gov

| Element | Atomic Number | Electronegativity (Pauling Scale) | Atomic Radius (Å) | Hydrophobic Parameter (π) |

|---|---|---|---|---|

| Fluorine (F) | 9 | 3.98 | 0.64 | 0.14 |

| Chlorine (Cl) | 17 | 3.16 | 0.99 | 0.71 |

| Bromine (Br) | 35 | 2.96 | 1.14 | 0.86 |

| Iodine (I) | 53 | 2.66 | 1.33 | 1.12 |

Data sourced from studies on drug-protein interactions, illustrating general physicochemical properties of halogen substituents. drugdesign.org

Role of the Carboxylic Acid Group in Molecular Recognition

The carboxylic acid group of the nicotinic acid moiety is a pivotal functional group for molecular recognition, particularly for agonists of the GPR109A receptor. At physiological pH, this group is deprotonated to form a negatively charged carboxylate anion. youtube.comwikipedia.org This anion serves as a primary anchor point, forming a strong ionic bond or salt bridge with a complementary positively charged amino acid residue in the receptor's binding site. nih.gov

Studies involving site-directed mutagenesis on the GPR109A receptor have identified an arginine residue (Arg111) in the third transmembrane helix that acts as the anchor point for the carboxylate group of nicotinic acid and its analogs. nih.gov This electrostatic interaction is considered essential for ligand binding and subsequent receptor activation. The replacement of the carboxylic acid with a neutral group, such as an amide or nitrile, typically leads to a dramatic loss of activity, confirming the indispensable nature of the acidic function for high-affinity binding. medchemexpress.com

Beyond this primary electrostatic interaction, the carboxylate's oxygen atoms can also act as hydrogen bond acceptors, further stabilizing the ligand-receptor complex. youtube.com The planarity and electronic properties of the carboxyl group also help to correctly orient the entire ligand within the binding pocket, ensuring that other parts of the molecule, like the halogenated phenyl ring, can engage in their respective favorable interactions. mdpi.com

Conformational Flexibility and Its Impact on Ligand Efficiency

The conformational flexibility of this compound is largely dictated by the rotation around the single bond connecting the pyridine and phenyl rings. This biaryl system's rotational freedom is significantly restricted by the presence of the ortho-chloro substituent on the phenyl ring. libretexts.org

In unsubstituted biphenyl, there is a relatively low energy barrier to rotation, allowing the molecule to adopt a wide range of conformations. researchgate.netic.ac.uk However, the introduction of a bulky substituent at an ortho position, such as a chlorine atom, creates steric hindrance that prevents the two rings from becoming coplanar. This steric clash raises the energy barrier for rotation, forcing the molecule to adopt a twisted, non-planar conformation. libretexts.org

This restriction of conformational freedom can have a positive impact on ligand efficiency. By "pre-paying" the entropic cost of adopting a specific conformation required for binding, the ligand can achieve higher affinity. mdpi.com If the lowest-energy, twisted conformation of the molecule closely matches the conformation required for optimal binding to the receptor (the "bioactive conformation"), the binding event becomes more favorable. This phenomenon, where conformational isomers are stable and isolable due to a high rotational energy barrier, is known as atropisomerism. libretexts.org The fixed spatial relationship between the nicotinic acid core and the bromo-chlorophenyl group, enforced by the ortho-chloro substituent, is therefore a critical element in the rational design of potent ligands.

Pharmacophore Development and Ligand-Based Design

Based on the SAR principles, a pharmacophore model for ligands related to this compound can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For agonists targeting the GPR109A receptor, this model would include several key features derived from the structure of the title compound. nih.gov

The essential pharmacophoric points would be:

An Anionic/Hydrogen Bond Acceptor Group: This is represented by the carboxylate of the nicotinic acid, which forms a critical salt bridge with the receptor. nih.gov

Aromatic Rings: Two aromatic regions, the pyridine ring and the phenyl ring, serve as hydrophobic scaffolds that can engage in van der Waals or π-stacking interactions.

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor.

Hydrophobic/Halogen-Bonding Features: The positions of the bromine and chlorine atoms define specific hydrophobic regions. The 5-bromo and 2-chloro positions on the phenyl ring are crucial locators for these interactions.

Ligand-based design uses this pharmacophore model to search for or design new molecules with a similar spatial arrangement of these features. The constrained conformation due to the ortho-chloro group provides a well-defined 3D structure for this model. By understanding that a negatively charged group, two aromatic systems, and specific hydrophobic points in a twisted arrangement are required, chemists can design novel agonists with potentially improved potency and selectivity. nih.govdrugdesign.org

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted pyridines, such as 6-(5-Bromo-2-chlorophenyl)nicotinic acid, is a cornerstone of modern organic chemistry. rsc.org While established methods exist, future research is poised to focus on the development of more sustainable and efficient synthetic strategies. A particularly promising approach for the synthesis of 6-aryl-nicotinic acids is the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.netyoutube.com This palladium-catalyzed reaction offers a versatile and powerful method for creating carbon-carbon bonds. researchgate.net

Future investigations could explore the regioselective Suzuki coupling of a suitable boronic acid with a di-halogenated nicotinic acid precursor. For instance, a potential route could involve the coupling of (5-bromo-2-chlorophenyl)boronic acid with 6-chloronicotinic acid, catalyzed by a palladium complex. researchgate.net The optimization of this reaction would likely involve screening various palladium catalysts, ligands, bases, and solvent systems to maximize yield and minimize reaction times. nih.govorganic-chemistry.org

Furthermore, a focus on green chemistry principles will be paramount. This includes the use of environmentally benign solvents, the development of recoverable and reusable catalysts, such as nanocatalysts, and the design of one-pot reaction sequences to reduce waste and energy consumption. rsc.orgorganic-chemistry.org The exploration of microwave-assisted synthesis could also offer a pathway to accelerated reaction times and improved energy efficiency. researchgate.net

A prospective synthetic approach is outlined in the table below:

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Rationale |

| 1 | 6-chloronicotinic acid | (5-bromo-2-chlorophenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃, Aqueous Dioxane | This compound | Based on established regioselective Suzuki coupling of 2,6-dichloronicotinic acid with aryl boronic acids. researchgate.net |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to predict and understand the properties of molecules like this compound. jocpr.commdpi.com Future research will undoubtedly leverage advanced computational models to provide deep insights into its structural, electronic, and reactive characteristics.

DFT studies can be employed to optimize the molecular geometry of the compound and to calculate a wide array of properties. nih.gov These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). jocpr.comnih.gov The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often correlates with higher chemical reactivity. nih.gov

Future computational work could focus on:

Predicting Spectroscopic Properties: Calculating theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in the experimental characterization of the molecule and its derivatives. jocpr.commdpi.com

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways of potential synthetic routes, such as the Suzuki coupling, to understand the underlying mechanisms and to guide the optimization of reaction conditions. nih.gov

Exploring Intermolecular Interactions: Using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis to investigate the nature and strength of non-covalent interactions in the solid state, which can influence crystal packing and physical properties. nih.gov

A summary of key computational parameters that could be investigated is presented below:

| Computational Method | Parameter to be Investigated | Significance |

| DFT (e.g., B3LYP/6-311G++) | HOMO-LUMO Energy Gap | Predicts chemical reactivity and electronic transitions. nih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack. jocpr.comnih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic Absorption Spectra | Predicts the UV-Vis absorption properties of the molecule. |

| ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) | Enzyme-Ligand Interactions | If the molecule is explored for biological activity, this can model its binding within an active site. nih.gov |

Exploration of Underexplored Reactivity Pathways

The chemical structure of this compound, with its multiple functional groups—a carboxylic acid, a pyridine (B92270) ring, and two different halogen atoms—presents a rich playground for exploring novel chemical transformations. Future research should aim to systematically investigate the reactivity of this scaffold to unlock new synthetic possibilities and to create a diverse library of derivatives.

Key areas for exploration include:

Selective Cross-Coupling Reactions: The presence of both bromine and chlorine atoms offers the potential for selective and sequential cross-coupling reactions. Given the generally higher reactivity of C-Br bonds compared to C-Cl bonds in palladium-catalyzed couplings, it may be possible to selectively functionalize the bromo-substituted position while leaving the chloro-substituted position intact, or vice versa under different catalytic systems. nih.gov

Modifications of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, and acyl halides, which can then serve as handles for further diversification.

Reactions of the Pyridine Ring: The nitrogen atom of the pyridine ring can be quaternized or oxidized, and the ring itself can undergo nucleophilic aromatic substitution under certain conditions.

Photochemical Reactions: Recent studies have shown that bromopyridines can undergo radical coupling reactions with Grignard reagents promoted by purple light, offering a transition-metal-free method for C-C bond formation. organic-chemistry.org Exploring such photochemical pathways for this compound could lead to novel and sustainable synthetic methods.

Integration with High-Throughput Experimentation Methodologies

To accelerate the discovery of potential applications for this compound and its derivatives, the integration of high-throughput experimentation (HTE) methodologies will be crucial. HTE allows for the rapid screening of a large number of compounds and reaction conditions, significantly speeding up the research and development process.

Future research directions in this area could involve:

Parallel Synthesis of Derivative Libraries: Utilizing automated synthesis platforms to rapidly generate a library of analogues of this compound by varying the substituents on the phenyl ring or by modifying the carboxylic acid group.

High-Throughput Screening for Biological Activity: If the compound is investigated for medicinal chemistry applications, its derivative library could be screened against a panel of biological targets, such as protein kinases or G-protein coupled receptors. nih.gov For example, novel isoindolin-1-one (B1195906) derivatives have been evaluated as positive allosteric modulators of GABA-A receptors. acs.org

Materials Science Applications: Employing HTE to screen the properties of polymers or metal-organic frameworks (MOFs) incorporating the this compound scaffold, for applications in areas such as gas storage, catalysis, or optoelectronics.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.